molecular formula C5H6N4O2 B2954568 1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid CAS No. 1955554-93-4

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2954568
CAS No.: 1955554-93-4
M. Wt: 154.129
InChI Key: KJWYPPMAEGLPIL-UHFFFAOYSA-N
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Description

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid (CAS: 1565108-36-2) is a cyclopropane derivative featuring a tetrazole ring directly attached to the cyclopropane backbone. Its molecular formula is C₅H₆N₄O₂, with a molecular weight of 154.13 g/mol. The compound combines the structural rigidity of the cyclopropane ring with the electron-deficient tetrazole moiety, which is often employed as a bioisostere for carboxylic acids in medicinal chemistry .

Properties

IUPAC Name

1-(tetrazol-1-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c10-4(11)5(1-2-5)9-3-6-7-8-9/h3H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWYPPMAEGLPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s tetrazole group contrasts with triazole () or benzodioxin () substituents in analogs.
  • Cyclopropane Rigidity : All analogs share the cyclopropane ring, which imposes conformational constraints that may enhance target affinity but reduce solubility due to increased hydrophobicity.

Physicochemical Properties

Property Target Compound 1-(Benzodioxin-yl) Analog 1-(4-Chlorophenyl)-triazole Analog
Molecular Weight 154.13 220.22 ~280.57
Solubility Moderate (tetrazole acidity) Low (bulky benzodioxin) Low (CF₃ hydrophobicity)
Synthetic Method Not reported Recrystallization (DCM/MeOH) Multi-step organic synthesis

Key Insight : The target compound’s lower molecular weight and tetrazole group may favor better solubility than bulkier analogs, though experimental validation is needed.

Biological Activity

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid (CAS Number: 1955554-93-4) is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and the results of various studies focusing on its biological activity.

  • Molecular Formula : C5H6N4O2
  • Molecular Weight : 154.13 g/mol
  • IUPAC Name : 1-(tetrazol-1-yl)cyclopropane-1-carboxylic acid

The compound features a tetrazole ring attached to a cyclopropane carboxylic acid, which is significant for its biological interactions.

Tetrazole compounds are known for their ability to interact with various enzymes and proteins. The specific interactions of this compound include:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.
  • Binding Interactions : It likely binds to biomolecules, influencing cellular functions and gene expression.

The biological activity of this compound may be attributed to several mechanisms:

  • Antimicrobial Activity : Research indicates that tetrazole derivatives possess antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains. In vitro studies have reported minimal inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL against standard and clinical strains of bacteria .
  • Cytotoxicity : Studies evaluating cytotoxic effects on human cancer cell lines (such as A549 and Caco-2) have indicated that some tetrazole derivatives exhibit low cytotoxicity (IC50 > 100 µM), suggesting a potential for therapeutic applications without harming normal cells .

Antimicrobial Studies

A notable study evaluated the antimicrobial activity of several tetrazole derivatives, including this compound. The findings are summarized in the table below:

CompoundBacterial StrainMIC (µg/mL)
1-(1H-tetrazol-1-yl)cyclopropane-1-carboxylic acidS. epidermidis2 - 16
Reference Compound (Ciprofloxacin)S. epidermidis8 - 16

The results indicate that the compound shows promising activity against clinical strains of bacteria, potentially outperforming standard antibiotics .

Cytotoxicity Evaluation

In another study assessing cytotoxicity against cancer cell lines:

Cell LineIC50 (µM)
A549>100
Caco-2>100
HaCaT>100

These results suggest that the compound does not significantly affect normal cell viability while potentially targeting cancer cells .

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